molecular formula C22H28ClFO5 B1145554 6α-Chlorodexamethasone CAS No. 1744-64-5

6α-Chlorodexamethasone

Cat. No.: B1145554
CAS No.: 1744-64-5
M. Wt: 426.9 g/mol
InChI Key: CDGJSUBGFOVZMH-GQKYHHCASA-N
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Description

6α-Chlorodexamethasone is a synthetic glucocorticoid and an analogue of desoxymetasone, which is known for its anti-inflammatory properties. It has a molecular formula of C22H28ClFO5 and a molecular weight of 426.91. This compound is characterized by the presence of a chlorine atom at the 6α position, which differentiates it from other dexamethasone analogues.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6α-Chlorodexamethasone typically involves the chlorination of dexamethasone. The process begins with the preparation of dexamethasone, which is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques like recrystallization or chromatography to obtain high purity this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its purity and identity .

Chemical Reactions Analysis

Types of Reactions

6α-Chlorodexamethasone undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of alcohols or alkanes.

    Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of the chlorine atom with a different halogen or functional group.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. The reactions are usually performed under anhydrous conditions to prevent side reactions.

    Substitution: Common reagents include halogenating agents like thionyl chloride, phosphorus pentachloride, and nucleophiles like sodium azide or potassium cyanide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

6α-Chlorodexamethasone has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.

    Biology: Employed in studies investigating the effects of glucocorticoids on cellular processes, including apoptosis and gene expression.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases. It is also used in pharmacological studies to understand the mechanisms of glucocorticoid action.

    Industry: Utilized in the production of pharmaceutical formulations and as an intermediate in the synthesis of other glucocorticoid analogues

Mechanism of Action

6α-Chlorodexamethasone exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor found in various tissues. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes. This leads to the suppression of pro-inflammatory cytokines and the induction of anti-inflammatory proteins . The compound also decreases the migration of leukocytes to sites of inflammation and reduces capillary permeability .

Comparison with Similar Compounds

Similar Compounds

    Dexamethasone: A widely used glucocorticoid with anti-inflammatory and immunosuppressive properties.

    Desoxymetasone: An analogue of dexamethasone with similar anti-inflammatory effects.

    Fludrocortisone: A synthetic corticosteroid with potent mineralocorticoid and glucocorticoid activity.

    Prednisolone: A synthetic glucocorticoid derived from cortisol with strong anti-inflammatory effects

Uniqueness of 6α-Chlorodexamethasone

This compound is unique due to the presence of a chlorine atom at the 6α position, which enhances its anti-inflammatory properties compared to other glucocorticoids. This structural modification also affects its pharmacokinetic profile, potentially offering advantages in terms of potency and duration of action .

Properties

CAS No.

1744-64-5

Molecular Formula

C22H28ClFO5

Molecular Weight

426.9 g/mol

IUPAC Name

(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6-chloro-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H28ClFO5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,11,13-14,16-17,25,27,29H,6,8-10H2,1-3H3/t11-,13+,14+,16+,17+,19+,20+,21+,22+/m1/s1

InChI Key

CDGJSUBGFOVZMH-GQKYHHCASA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)Cl

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)Cl

Synonyms

6α-Chloro-9-fluoro-11β,17,21-trihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione;  (6α,11β,16α)-6-Chloro-9-fluoro-11,17,21-trihydroxy-16-methyl-pregna-1,4-diene-3,20-dione

Origin of Product

United States

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